Cas no 2287271-52-5 (methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate)

Methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate is a spirocyclic compound featuring a fused pyrrolopyrazine core with a cyclobutane moiety. This structure imparts rigidity and conformational constraint, making it valuable in medicinal chemistry for probing bioactive conformations or enhancing binding affinity. The ester group at the 6'-position offers synthetic versatility, enabling further derivatization via hydrolysis or coupling reactions. Its spirocyclic framework may also improve metabolic stability compared to linear analogs. The compound serves as a key intermediate in the synthesis of heterocyclic scaffolds for drug discovery, particularly in targeting central nervous system (CNS) or GPCR-related pathways. Its well-defined stereochemistry and purity are critical for reproducible research applications.
methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate structure
2287271-52-5 structure
Product Name:methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate
CAS No:2287271-52-5
MF:C12H16N2O2
MW:220.267642974854
CID:6123141
PubChem ID:145874767
Update Time:2025-08-05

methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate
    • 2287271-52-5
    • EN300-6488290
    • Inchi: 1S/C12H16N2O2/c1-16-11(15)9-3-4-10-12(5-2-6-12)13-7-8-14(9)10/h3-4,13H,2,5-8H2,1H3
    • InChI Key: NCNBGAWFXPUYJM-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=C2C3(CCC3)NCCN21)=O

Computed Properties

  • Exact Mass: 220.121177757g/mol
  • Monoisotopic Mass: 220.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 43.3Ų

methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate Pricemore >>

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Additional information on methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate

Compound CAS No. 2287271-52-5: Methyl 3',4'-Dihydro-2'H-Spiro[Cyclobutane-1,1'-Pyrrolo[1,2-a]Pyrazine]-6'-Carboxylate

The compound with CAS No. 2287271-52-5, known as methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate, is a complex organic molecule with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom. The spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] core of this molecule is particularly interesting due to its potential applications in drug discovery and materials science.

Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry. The methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate structure has been shown to exhibit promising biological activity in preliminary assays. Researchers have explored its potential as a scaffold for developing new drugs targeting various therapeutic areas, including oncology and neurodegenerative diseases.

The synthesis of this compound involves a multi-step process that includes the formation of the spirocyclic core and subsequent functionalization to introduce the methyl ester group. The spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] system is synthesized through a combination of cycloaddition reactions and ring-closing strategies. This approach ensures the formation of the unique bicyclic structure that is central to the compound's properties.

One of the key features of methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate is its ability to adopt multiple conformations due to the flexibility of the spiro atom. This conformational flexibility is crucial for its interactions with biological targets and contributes to its potential as a lead compound in drug design.

Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various protein targets. These studies have provided insights into its binding modes and potential mechanisms of action. For instance, molecular docking studies have revealed that the methyl ester group plays a significant role in stabilizing interactions with specific residues in the active site of target enzymes.

In addition to its biological applications, methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate has also been explored for its potential use in materials science. Its rigid spirocyclic structure makes it a candidate for applications in supramolecular chemistry and nanotechnology.

The development of novel synthetic routes for this compound has been an active area of research. Scientists have investigated alternative methods to improve the yield and efficiency of its synthesis while maintaining its structural integrity. These efforts are essential for scaling up production if it proves to be a viable drug candidate or material precursor.

In conclusion, methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate (CAS No. 2287271-52-5) is a fascinating compound with significant potential across multiple fields. Its unique spirocyclic structure and functional groups make it an attractive target for further research and development in both medicinal chemistry and materials science.

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